1-(2-Bromoethyl)-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclohexanol followed by a substitution reaction with ethylene bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination: Alkenes such as 2-methylcyclohexene.
Oxidation: Alcohols or ketones like 2-methylcyclohexanol or 2-methylcyclohexanone.
Scientific Research Applications
1-(2-Bromoethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
2-Bromoethylcyclohexane: Lacks the methyl group present in 1-(2-Bromoethyl)-2-methylcyclohexane.
1-(2-Chloroethyl)-2-methylcyclohexane: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromoethyl group and a methyl group on the cyclohexane ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H17Br |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
MFZXNFDKGSOMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.